Methyl 4-{[({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-[2-({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzoate ester linked to a pyridine ring, which is further substituted with a carbamoyl group and a sulfanyl-acetamido moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Pyridine Intermediate:
Sulfanyl-Acetamido Substitution: The pyridine intermediate is then reacted with a sulfanyl-acetamido compound under specific conditions to introduce the sulfanyl-acetamido moiety.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Different esters or acids depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-[2-({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[2-({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetamido]benzoate: shares similarities with other benzoate esters and pyridine derivatives.
4,6-Dimethyl-3-[(3-methylphenyl)carbamoyl]pyridine: A simpler analog without the sulfanyl-acetamido and benzoate ester groups.
Methyl 4-[2-({4,6-dimethyl-3-[(phenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetamido]benzoate: A similar compound with a phenyl group instead of a 3-methylphenyl group.
Uniqueness
The uniqueness of methyl 4-[2-({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetamido]benzoate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the sulfanyl-acetamido moiety and the benzoate ester makes it a versatile compound for various chemical reactions and research applications.
Properties
Molecular Formula |
C25H25N3O4S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
methyl 4-[[2-[4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H25N3O4S/c1-15-6-5-7-20(12-15)28-23(30)22-16(2)13-17(3)26-24(22)33-14-21(29)27-19-10-8-18(9-11-19)25(31)32-4/h5-13H,14H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
NPAOGXLLXPHREK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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